molecular formula C18H16FN3O2S B2601159 N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2176270-29-2

N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2601159
CAS No.: 2176270-29-2
M. Wt: 357.4
InChI Key: AJWZORMBWMLRNQ-UHFFFAOYSA-N
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Description

N-([3,3'-Bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed for research use only. This compound features a hybrid structure that incorporates two established pharmacophores: a bipyridine system and a fluorinated benzenesulfonamide group. The 3,3'-bipyridine moiety is a privileged scaffold in ligand design, often utilized in the development of kinase inhibitors and other therapeutic agents due to its ability to engage in key hydrogen bonding and π-stacking interactions within enzyme active sites . The sulfonamide functional group is a classic bioisostere commonly found in a wide range of bioactive molecules, including antimicrobials and carbonic anhydrase inhibitors . The presence of a fluorine atom at the 4-position of the benzene ring is a common strategy in modern drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. This structural combination suggests potential for diverse research applications. Its primary research value lies in its potential as a key intermediate or a novel chemical probe for investigating biological pathways. Researchers can leverage this compound in the synthesis of more complex molecular hybrids, a strategy often employed to overcome antibiotic resistance in pathogens like the ESKAPE strains . Furthermore, the sulfonamide group indicates potential for investigating enzyme inhibition. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, and recent studies suggest such inhibitors may have potential in managing neuropathic pain, providing a possible avenue for neurological research . The specific mechanism of action for this compound is not predefined and is dependent on the research context, offering scientists a versatile tool for exploring new therapeutic targets and mechanisms.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-7-17(4-5-18(13)19)25(23,24)22-10-14-8-16(12-21-9-14)15-3-2-6-20-11-15/h2-9,11-12,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWZORMBWMLRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a fluorinated benzenesulfonamide. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The fluorinated benzenesulfonamide group may interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Compound IIIa (): (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide features a methoxy group at the 4-position of the benzene ring. The methoxy group is electron-donating, which contrasts with the electron-withdrawing fluorine in the target compound. This difference may alter solubility (e.g., increased lipophilicity for fluorine) and binding kinetics in biological systems .
  • Compound 17d (): N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide includes a trifluoromethyl group, which is more electron-withdrawing than fluorine. The trifluoromethyl group may enhance metabolic stability but increase steric bulk compared to the target compound’s smaller fluorine and methyl substituents .

Aromatic System Complexity

  • The bipyridine moiety in the target compound provides a larger π-conjugated system compared to the single pyridine or quinoline rings in IIIa () and 17d (). This could improve interactions with aromatic residues in enzyme active sites or receptors via π-π stacking .

Data Table: Key Features of Comparable Sulfonamide Derivatives

Compound Name Key Substituents Aromatic System Molecular Weight (g/mol) Notable Properties
N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide 4-F, 3-CH₃, bipyridine-methyl Bipyridine + benzene ~389.4 (calculated) High π-conjugation, moderate logP
IIIa () 4-OCH₃, styrylquinoline Quinoline + benzene ~525.0 (estimated) Electron-donating substituents
17d () 4-CF₃, trimethylpyridine Pyridine + benzene ~454.4 (reported) High metabolic stability

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Bipyridine moiety : A structural component known for its coordination chemistry.
  • Fluorinated aromatic ring : Enhances lipophilicity and biological activity.
  • Sulfonamide group : Often associated with antibacterial properties.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes, similar to how traditional sulfa drugs function.
  • Interaction with DNA : The bipyridine moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Some studies suggest that such compounds can trigger programmed cell death in cancer cells.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon Cancer)12.5Induces G0/G1 phase arrest
MCF-7 (Breast Cancer)10.0Apoptosis induction
HeLa (Cervical Cancer)15.0DNA intercalation

Case Studies

  • Study on HCT-116 Cells :
    • Researchers observed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase. This was attributed to the compound's ability to interfere with cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.
  • MCF-7 Cells Analysis :
    • In another study, the compound exhibited a strong apoptotic effect on MCF-7 cells, evidenced by increased levels of cleaved caspase-3 and PARP. This suggests that the compound may activate intrinsic apoptotic pathways.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:

  • Anticancer Properties : The bipyridine structure enhances interactions with metal ions, which may play a role in its anticancer efficacy.
  • Antimicrobial Activity : Preliminary studies indicate that similar sulfonamide derivatives possess antimicrobial properties, suggesting potential applications beyond oncology.

Q & A

Q. What are the optimized synthetic routes for N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide?

The synthesis typically involves coupling a bipyridinylmethyl amine with a substituted benzenesulfonyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Key steps include:

  • Amine activation : Reacting 5-aminomethyl-3,3'-bipyridine with 4-fluoro-3-methylbenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours .
  • Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate the product .

Q. What spectroscopic and analytical techniques confirm the compound’s structural identity?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the bipyridine and sulfonamide moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonamide S=O stretches (~1350–1150 cm1^{-1} in IR) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 402.1) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond lengths and angles, particularly in the sulfonamide-bipyridine linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Methodological solutions include:

  • Standardized assays : Use isogenic cell lines (e.g., RAS-mutant vs. wild-type) to isolate target effects .
  • Dose-response curves : Compare IC50_{50} values under consistent conditions (e.g., 72-hour viability assays in triplicate) .
  • Orthogonal validation : Pair biochemical assays (e.g., kinase inhibition) with phenotypic readouts (e.g., apoptosis markers) .

Q. What computational strategies predict interactions with biological targets like kinases?

  • Molecular docking : Use tools like AutoDock Vina to model binding to RAF kinase’s ATP-binding pocket, focusing on bipyridine-sulfonamide interactions with Lys483 and Glu501 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
  • QSAR models : Train models on analogs (e.g., RAF709 ) to predict potency based on substituent electronegativity and steric parameters .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the 4-fluoro group with chloro or methyl to assess steric/electronic effects on RAF inhibition .
  • Linker optimization : Vary the methylene bridge between bipyridine and sulfonamide to alter conformational flexibility .
  • Biological testing : Screen analogs in kinase panels (e.g., DiscoverX) to identify off-target effects and selectivity ratios .

Q. What methods assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t1/2_{1/2}) and identify major metabolites (LC-MS/MS) .
  • Light/heat sensitivity : Store solid/liquid forms under accelerated conditions (40°C/75% RH) for 4 weeks to detect decomposition .

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